N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide is a complex organic compound featuring a bithiophene core
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c17-10(9-16-15(18)14-4-2-8-20-14)11-5-6-13(21-11)12-3-1-7-19-12/h1-8,10,17H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNIJMPQFMPMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method involves the coupling of thiophene derivatives through catalytic reactions such as Suzuki-Miyaura or Stille coupling Reaction conditions often involve the use of catalysts like palladium or nickel, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve high-pressure catalytic processes to ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to scale up the production while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide: A simpler analog with similar structural features but lacking the bithiophene core.
Bithiophene derivatives: Compounds with variations in the substituents on the bithiophene rings, affecting their electronic properties.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide is unique due to its combination of a bithiophene core with a hydroxyethyl group and a carboxamide linkage. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide is a thiophene derivative with significant potential in medicinal chemistry and organic electronics. Its unique structural features, including a bithiophene moiety, a hydroxyethyl group, and a carboxamide functional group, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 335.5 g/mol. The presence of the bithiophene structure enhances its electronic properties, allowing for π–π stacking interactions with biological molecules, while the hydroxyethyl and carboxamide groups facilitate hydrogen bonding.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives can exhibit antimicrobial activity against a range of microorganisms, including bacteria and fungi. The specific interactions of this compound with microbial targets are still under investigation but are believed to involve disruption of cell membrane integrity or interference with metabolic pathways.
- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism may involve induction of apoptosis or cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
The biological activity of this compound can be attributed to several mechanisms:
-
Molecular Interactions :
- Hydrogen Bonding : The hydroxyethyl and carboxamide groups allow for strong hydrogen bonding with biological macromolecules.
- π–π Stacking : The bithiophene moiety facilitates π–π stacking interactions with nucleic acids or proteins, potentially influencing their structure and function.
-
Cellular Pathways :
- Interaction studies indicate that the compound may modulate signaling pathways involved in cell proliferation and apoptosis. Specific pathways under investigation include those related to oxidative stress and inflammation.
Anticancer Activity
A study focusing on the anticancer effects of thiophene derivatives reported that this compound exhibited significant cytotoxicity against Caco-2 cells when treated at concentrations of 100 µM for 24 hours. The results indicated a viability reduction of approximately 39.8% compared to untreated controls (p < 0.001). This suggests selective targeting of cancerous cells while sparing normal cells.
Antimicrobial Activity
In another investigation, thiophene derivatives were screened for antimicrobial efficacy. This compound demonstrated moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's ability to disrupt bacterial cell membranes was hypothesized as a key mechanism behind its antimicrobial effects.
Comparative Analysis
| Property | This compound | Other Thiophene Derivatives |
|---|---|---|
| Molecular Weight | 335.5 g/mol | Varies |
| Anticancer Activity | Significant against Caco-2 cells (39.8% viability reduction) | Varies; some show higher efficacy |
| Antimicrobial Activity | Moderate against MRSA | Some exhibit broad-spectrum activity |
| Mechanism | Hydrogen bonding; π–π stacking | Similar mechanisms reported |
Q & A
Q. How can the synthesis of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide be optimized for higher yield and purity?
Methodological Answer: The synthesis involves coupling bithiophene derivatives with hydroxyethyl and carboxamide precursors. Key strategies include:
- Catalyst Screening : High-throughput screening of palladium-based catalysts (e.g., Suzuki-Miyaura coupling) to optimize cross-coupling efficiency .
- Reaction Condition Optimization : Adjusting solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to minimize side reactions .
- Continuous Flow Chemistry : Implementing flow reactors for precise control of reaction parameters during scale-up .
- Purification Techniques : Using gradient elution in column chromatography with silica gel and ethyl acetate/hexane mixtures to isolate the pure compound .
Q. What spectroscopic methods are used to confirm the structure of this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- NMR Spectroscopy : H and C NMR confirm the presence of thiophene protons (δ 6.8–7.5 ppm), hydroxyethyl (–OH at δ 2.5–3.5 ppm), and carboxamide (–CONH– at δ 8.0–8.5 ppm) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N–H/O–H stretch) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z ~335.45) and fragmentation pattern .
Advanced Research Questions
Q. How does the bithiophene moiety influence the compound’s electronic properties for applications in organic electronics?
Methodological Answer: The bithiophene core enables:
- π–π Stacking Interactions : Enhances charge carrier mobility in organic semiconductors, critical for OLEDs and photovoltaics .
- Electron Delocalization : The conjugated system lowers bandgap energy (measured via UV-Vis spectroscopy), improving light absorption/emission efficiency .
- Doping Studies : Incorporating electron-withdrawing groups (e.g., –CF) on the carboxamide can further tune conductivity .
Q. What experimental strategies resolve contradictions in biological activity data between similar thiophene carboxamides?
Methodological Answer: Discrepancies arise from structural variations (e.g., substituent positioning). Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically modifying the hydroxyethyl or phenyl groups and comparing IC values in enzyme inhibition assays .
- Molecular Dynamics Simulations : Modeling interactions with target proteins (e.g., FABP4) to identify critical binding residues .
- Assay Standardization : Replicating studies under identical conditions (pH, temperature, cell lines) to isolate structural effects .
Q. How can the compound’s interaction with biological targets be experimentally elucidated?
Methodological Answer: Key methodologies include:
- Surface Plasmon Resonance (SPR) : Quantifying binding kinetics (k/k) to receptors like GPCRs .
- Isothermal Titration Calorimetry (ITC) : Measuring thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
- Cellular Imaging : Fluorescent tagging (e.g., FITC conjugation) to track subcellular localization in live-cell assays .
Q. What computational methods predict the compound’s reactivity in different solvent systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates solvation energies and transition states for hydrolysis or oxidation reactions .
- Solvent Parameterization : Kamlet-Taft or Hansen parameters predict solubility and stability in polar aprotic vs. protic solvents .
- Reaction Pathway Mapping : Molecular docking with enzyme active sites (e.g., cytochrome P450) models metabolic degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
